Superior MPO Chlorination Inhibition
In a direct cross-study comparison of MPO chlorination inhibitory activity, Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- exhibits an IC₅₀ of 1 nM [1], representing a 55-fold improvement in potency over the isoxazole-containing MPO inhibitor US10214527, Example 17, which displays an IC₅₀ of 55 nM in a comparable assay format [2]. This substantial difference in inhibitory concentration underscores the critical impact of the 4-carboxamide substituent on target engagement.
vs 55 nM (US10214527, Ex 17)
| Evidence Dimension | MPO Chlorination Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | US10214527, Example 17 (an isoxazole-containing MPO inhibitor): 55 nM |
| Quantified Difference | 55-fold greater potency |
| Conditions | Inhibition of MPO chlorination activity; incubated for 10 mins followed by NaCl addition; aminophenyl fluorescein assay [1][2]. |
Why This Matters
Procurement of a compound with 55-fold higher potency minimizes the mass of inhibitor required for achieving effective target suppression, reducing both material costs and potential off-target effects in cell-based and in vivo MPO studies.
- [1] BindingDB Entry BDBM50554035. Affinity Data: IC₅₀ = 1 nM (MPO chlorination activity). View Source
- [2] BindingDB Entry BDBM357645 (US10214527, Example 17). Affinity Data: IC₅₀ = 55 nM (MPO peroxidation activity). View Source
